molecular formula C18H27NO3 B1668287 辣椒素 CAS No. 404-86-4

辣椒素

货号 B1668287
CAS 编号: 404-86-4
分子量: 305.4 g/mol
InChI 键: YKPUWZUDDOIDPM-SOFGYWHQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Capsaicin is the main pungent component in hot peppers (Capsicum annuum L.). It is an organic nitrogen compound belonging to the lipid group . Capsaicin is a natural protoalkaloid and is also known as trans-8-methyl-N-vanillyl-6-nonenamide .


Synthesis Analysis

The biosynthesis pathway of capsaicin follows two distinct pathways. One pathway runs through the synthesis of vanillylamine moiety via phenylpropanoid shikimate/arogenate. The second leads through the branched fatty acid moiety derived from L-valine . In a study, 58 of the 59 genes involved in capsaicin synthesis were found to be unevenly distributed on 11 chromosomes .


Chemical Reactions Analysis

Capsaicin has a variety of effects on primary sensory neurons function, from sensory neuron excitation characterized by local burning sensation and neurogenic inflammation, followed by conduction blockage accompanied by reversible ultrastructural changes of peripheral nociceptive endings (desensitization), going as far as irreversible degenerative changes (neurotoxicity) . More detailed chemical reactions analysis of capsaicin is still under research .


Physical And Chemical Properties Analysis

Capsaicin is a hydrophobic, colorless, odorless, crystalline compound with the molecular formula C18H27NO3. The melting point is 62–65°C, and the molar mass is 305.4 g/mol .

体内

Capsaicin has been used extensively in the study of pain and inflammation in animals. In particular, it has been used to study the effects of various drugs on the pain pathways in the body. It has also been used to study the effects of various drugs on the inflammatory response.

体外

Capsaicin has also been used extensively in the study of various biochemical and physiological processes in vitro. In particular, it has been used to study the effects of various drugs on various cellular processes, including cell proliferation, cell death, and gene expression.

作用机制

Target of Action

Capsaicin, a naturally occurring compound found in chili peppers, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a calcium-permeable ion channel found on nociceptive nerve fibers . It acts as a molecular detector of noxious signals in primary sensory neurons .

Mode of Action

Capsaicin acts as an agonist for the TRPV1 receptor . Upon binding to this receptor, capsaicin causes the channel to open, leading to the influx of cations, particularly calcium, into the cell . This influx results in depolarization, initiation of action potential, and pain signal transmission to the spinal cord . Prolonged exposure to capsaicin leads to desensitization of the sensory axons, inhibiting the initiation of pain transmission .

Biochemical Pathways

Capsaicin influences several metabolic pathways, including lipid metabolism, energy metabolism, and antioxidant stress . It stimulates the release of catecholamine from catecholaminergic neurons in the brain, promoting weight loss . Additionally, capsaicin has been shown to increase the phosphorylation of p38 MAPK in the periphery and spinal cord dorsal horn .

Pharmacokinetics

Capsaicin is most often used as a topical analgesic and exists in many formulations of cream, liquid, and patch preparations of various strengths . The pharmacological activity of capsaicin-like compounds depends on several factors like the dose, the route of administration, and most importantly, its concentration at target tissues .

Result of Action

Capsaicin has a wide range of molecular and cellular effects. It has been shown to provoke apoptotic and inhibitory effects in a variety of human cancer cells . Capsaicin also exerts its effects on different organs because TRPV1 channels are expressed in different cell types, including neuronal, muscular, immune, and epithelial cells, as well as adipocytes .

Action Environment

The action of capsaicin can be influenced by various environmental factors. For instance, the production of capsaicin can be induced by abiotic stress factors, either by physical-environmental factors or by the application of eliciting molecules of chemical or hormonal origin . Furthermore, the pungency of capsaicin is influenced by weather conditions such as heat waves, and it increases with the maturation of the fruit .

生物活性

Capsaicin has a wide range of biological activities. It has been shown to have analgesic, anti-inflammatory, anti-bacterial, and anti-cancer activities. In addition, it has been shown to have antioxidant, anti-diabetic, and anti-hypertensive activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of capsaicin are complex and not fully understood. It is known to interact with a number of different receptors, including the TRPV1 receptor, the capsaicin receptor, and the VR1 receptor. The interaction of capsaicin with these receptors is thought to be responsible for its pharmacological effects, including its analgesic, anti-inflammatory, and anti-cancer activities.

实验室实验的优点和局限性

Capsaicin has a number of advantages and limitations when used in laboratory experiments. It is a relatively inexpensive compound and is easily obtained. In addition, it is a relatively safe compound and has a wide range of biological activities. However, it is also a relatively unstable compound and can be degraded by heat and light.

未来方向

Capsaicin has a wide range of potential applications in both scientific research and in the food and pharmaceutical industries. Future research should focus on further understanding the mechanism of action of capsaicin, as well as exploring its potential applications in the treatment of pain, inflammation, and cancer. In addition, further research should focus on developing more efficient methods of synthesis and purification of capsaicin. Finally, further research should focus on exploring the potential use of capsaicin in the production of topical creams and ointments, as well as in the production of food flavorings and food additives.

科学研究应用

疼痛管理

辣椒素以其镇痛特性而闻名。它作为瞬时受体电位香草素1(TRPV1)受体的激动剂,参与疼痛感知。 局部辣椒素霜剂通常用于缓解局部疼痛,例如关节炎、神经性疼痛和带状疱疹后神经痛 .

体重调节和代谢

研究表明,辣椒素可以增强能量消耗并促进脂肪氧化。通过激活TRPV1受体,辣椒素增加产热,可能有助于体重管理。 一些研究甚至提出其在预防肥胖方面的潜在作用 .

抗氧化活性

辣椒素类,包括辣椒素,具有抗氧化特性。它们清除自由基,保护细胞免受氧化损伤,并促进整体健康。 将富含辣椒素的食物纳入饮食中可能对氧化应激提供保护作用 .

抗炎作用

辣椒素通过抑制促炎细胞因子和酶来调节炎症反应。它可能有利于类风湿性关节炎、炎症性肠病和动脉粥样硬化等疾病。 然而,需要进一步的临床研究来确定其有效性 .

抗肿瘤特性

研究表明,辣椒素具有抗癌作用。它诱导癌细胞凋亡(程序性细胞死亡),抑制肿瘤生长,并抑制血管生成。 虽然很有希望,但需要更多研究来充分了解其在癌症治疗中的潜力 .

安全和危害

Although it is often used in cooking, eating too much capsaicin can lead to irritation of the mouth, stomach, and intestines. People may develop vomiting and diarrhea. Inhaling sprays containing capsaicin can cause coughing, difficulty breathing, production of tears, nausea, nasal irritation, and temporary blindness . It can also cause serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, allergic skin reaction, and respiratory irritation .

属性

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
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InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+
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InChI Key

YKPUWZUDDOIDPM-SOFGYWHQSA-N
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Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
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Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
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Molecular Formula

C18H27NO3
Record name capsaicin
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DSSTOX Substance ID

DTXSID9020241
Record name Capsaicin
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Molecular Weight

305.4 g/mol
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Physical Description

Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystalline powder.
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Boiling Point

210-220, BP: 210-220 °C at 0.01 mm Hg, 210.00 to 220.00 °C. @ 0.01 mm Hg, 410-428 °F
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Flash Point

113 °C (235 °F) - closed cup
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Solubility

Insoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

Capsaicin has been shown to reduce the amount of substance P associated with inflammation - however this is not believed to be its main mechanism in the relief of pain. Capsaicin's mechanism of action is attributed to "defunctionalization" of nociceptor fibers by inducing a topical hypersensitivity reaction on the skin. This alteration in pain mechanisms is due to many of the following: temporary loss of membrane potential, inability to transport neurotrophic factors leading to altered phenotype, and reversible retraction of epidermal and dermal nerve fiber terminals., Capsaicin, the pungent constituent of chili peppers, represents the paradigm for the capsaicinoids or vanilloids, a family of compounds shown to stimulate and then desensitize specific subpopulations of sensory receptors, including C-polymodal nociceptors, A-delta mechanoheat nociceptors and warm receptors of the skin, as well as enteroceptors of thin afferent fibers. ..., ... In rats desensitized by intraperitoneal (ip) capsaicin (i.e., abdominal non-systemic desensitization), mainly the first but not the later fever phases were reduced. The postprandial hyperthermia to intragastric injection of BaSO4 suspension was attenuated by either ip or perineural capsaicin treatment., ... Heat and protons as well as capsaicin activate VR1 to induce the influx of cations, particularly Ca2+ and Na+ ions. Characteristic effects of capsaicin are the induction of a burning sensation after acute administration and the desensitization of sensory neurons after large doses and prolonged administration. ... Capsaicin alters several visceral functions. ... Capsaicin affects thermoregulation after intra-hypothalamic injection and releases glutamate from the hypothalamus and cerebral cortex slices, while VR1-like immunoreactivity is not apparent in these regions., ... 0.4 and 4 uM of capsaicin produced a significant tonic block on voltage-activated Na+ current (I(Na)) evoked by a depolarizing step to -40 mV from a holding potential of -100 mV (49 +/- 7% n=11, p<0.05 and 72 +/- 13% n=4, p<0.05 respectively). ... Capsaicin slowed the time decay of inactivation of I(Na), and increased the time constant of the recovery of inactivation. Capsaicin and tetrodotoxin (TTX) depressed contractility of isolated electrically driven left rat atria, being the depression of maximal velocity of force development (dF/dt(max)) with respect to control values of 19 +/- 3% at 1 uM of capsaicin and 22 +/- 2% at 1 uM of TTX., For more Mechanism of Action (Complete) data for CAPSAICIN (8 total), please visit the HSDB record page.
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Color/Form

Pure dark red solid, Monoclinic rectangular plates or scales from petroleum ether, Monoclinic, rectangular plates, crystals and scales

CAS RN

404-86-4
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Melting Point

65 °C, 149 °F
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Retrosynthesis Analysis

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Strategy Settings

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Capsaicin

Q & A

Q1: How does capsaicin exert its effects on the body?

A1: Capsaicin primarily acts by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel expressed on sensory neurons. [, , , , , , ] This binding leads to calcium influx and subsequent neuronal excitation, resulting in the sensation of pain and heat. [, , , , ] This initial excitation is often followed by a period of desensitization, during which the neurons become less responsive to capsaicin and other stimuli. [, ]

Q2: What are the downstream effects of capsaicin binding to TRPV1 receptors?

A2: Activation of TRPV1 receptors by capsaicin initiates a cascade of downstream effects, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [, , , , ] These neuropeptides contribute to various physiological responses, including pain transmission, inflammation, and vasodilation. [, , , ]

Q3: Does capsaicin's action solely depend on TRPV1 receptors?

A3: While TRPV1 is the primary target, research suggests that capsaicin might also interact with other targets, such as TRPV6, to exert specific effects like inducing apoptosis in cancer cells. []

Q4: Can capsaicin offer protection against gastric mucosal damage?

A5: Yes, research suggests that capsaicin and its analogs, when administered intragastrically at appropriate doses, can protect against chemically induced gastric mucosal damage in various experimental models. [] The protective effects are attributed to the initial excitation and subsequent desensitization of capsaicin-sensitive primary afferent neurons. []

Q5: What is the molecular formula and weight of capsaicin?

A5: The molecular formula of capsaicin is C18H27NO3, and its molecular weight is 305.41 g/mol.

Q6: Are there any available spectroscopic data for capsaicin?

A6: Yes, spectroscopic data like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra are available for capsaicin in scientific literature and databases. These data help characterize and identify capsaicin based on its unique absorption and resonance patterns.

Q7: How does capsaicin perform under different conditions, and what are its applications?

A8: Capsaicin is a lipophilic compound, meaning it dissolves well in fats and oils. It is relatively stable under dry conditions and moderate temperatures. [, ] Capsaicin is commonly used as a food additive for its pungent flavor and as an active ingredient in topical analgesics for its pain-relieving properties. [, , , ]

Q8: How can the stability, solubility, and bioavailability of capsaicin be improved for pharmaceutical applications?

A9: Various formulation strategies like microencapsulation, nanoparticle delivery systems (like transfersomes), and inclusion complexes with cyclodextrins can enhance the stability, solubility, and bioavailability of capsaicin. [, ] These approaches can protect the compound from degradation, improve its solubility in aqueous environments, and facilitate controlled release for enhanced therapeutic efficacy.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of capsaicin?

A10: Capsaicin is readily absorbed after oral ingestion, with peak plasma concentrations achieved within an hour. [, ] It is widely distributed throughout the body, primarily metabolized in the liver, and excreted mainly through urine and feces. []

Q10: What are some in vitro models used to study capsaicin's effects?

A12: Cell-based assays using cultured sensory neurons are widely employed to investigate capsaicin's effects on neuronal activity, desensitization, and interactions with TRPV1 receptors. [, , ] These models provide insights into the molecular mechanisms underlying capsaicin's action at the cellular level.

Q11: Are there animal models that demonstrate the effects of capsaicin?

A13: Yes, rodent models, particularly rats and mice, are extensively used to investigate the various physiological and pharmacological effects of capsaicin. [, , , , , , , , ] These models have been crucial in understanding capsaicin's role in pain perception, inflammation, thermogenesis, and its potential therapeutic applications.

Q12: What analytical methods are used to quantify capsaicin?

A14: Various analytical techniques are employed for the qualitative and quantitative analysis of capsaicin. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode array detection (DAD) is a common and sensitive method for capsaicin quantification in various matrices, including pepper fruits and formulated products. [, , , ]

Q13: Are there any emerging methods for analyzing capsaicin and related compounds?

A15: Yes, techniques like high-performance thin-layer chromatography (HPTLC) are gaining popularity for capsaicin analysis due to their speed, cost-effectiveness, and ability to simultaneously analyze multiple samples. [] Moreover, mass spectrometry (MS) coupled with HPLC is increasingly employed for the sensitive and selective determination of capsaicin and its metabolites in biological samples. [, ]

Q14: How has research on capsaicin evolved over time?

A16: Early research on capsaicin focused primarily on its pungency and sensory properties. Over time, its interaction with the nervous system, particularly its selective activation and desensitization of sensory neurons, garnered significant interest. The discovery and cloning of the TRPV1 receptor as the primary target of capsaicin marked a significant milestone in understanding its molecular mechanism of action. [, ] Current research continues to explore the therapeutic potential of capsaicin and its analogs in various conditions, including pain management, obesity, and cancer.

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